molecular formula C12H17ClN2O2S B4615473 1-[(3-CHLOROPHENYL)METHANESULFONYL]-4-METHYLPIPERAZINE

1-[(3-CHLOROPHENYL)METHANESULFONYL]-4-METHYLPIPERAZINE

Cat. No.: B4615473
M. Wt: 288.79 g/mol
InChI Key: HQKQAUBONPYAMR-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methanesulfonyl]-4-methylpiperazine is an organic compound that belongs to the class of sulfonyl piperazines It is characterized by the presence of a 3-chlorophenyl group attached to a methanesulfonyl moiety, which is further connected to a 4-methylpiperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-chlorophenyl)methanesulfonyl]-4-methylpiperazine typically involves the reaction of 3-chlorobenzyl chloride with methanesulfonyl chloride in the presence of a base, followed by the reaction with 4-methylpiperazine. The reaction conditions often include the use of an organic solvent such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chlorophenyl)methanesulfonyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide or sulfide derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(3-Chlorophenyl)methanesulfonyl]-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methanesulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

  • 1-[(3-Chlorophenyl)methanesulfonyl]-4-ethylpiperazine
  • 1-[(3-Chlorophenyl)methanesulfonyl]-4-phenylpiperazine

Comparison: Compared to its analogs, 1-[(3-chlorophenyl)methanesulfonyl]-4-methylpiperazine exhibits unique properties due to the presence of the methyl group on the piperazine ring. This structural variation can influence its reactivity, solubility, and biological activity, making it a distinct compound with specific applications.

Properties

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c1-14-5-7-15(8-6-14)18(16,17)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKQAUBONPYAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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